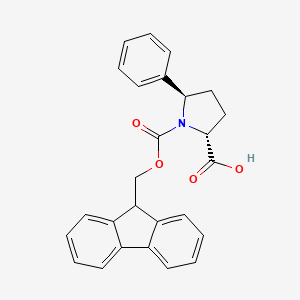

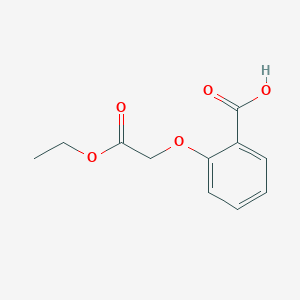

![molecular formula C10H7ClFNO3 B2574332 3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid CAS No. 929697-64-3](/img/structure/B2574332.png)

3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid” is a chemical compound with the CAS Number: 196804-60-1 . It has a molecular weight of 243.62 .

Molecular Structure Analysis

The IUPAC name for this compound is (2E)-4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoic acid . The InChI code is 1S/C10H7ClFNO3/c11-7-5-6(1-2-8(7)12)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3+ .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 243.62 .Applications De Recherche Scientifique

Photoalignment of Nematic Liquid Crystals

Research has shown that derivatives of prop-2-enoic acid, which share structural similarities with "3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid," are effective in promoting the photoalignment of nematic liquid crystals. The presence of fluoro-substituents significantly influences the quality of alignment, suggesting potential applications in the development of liquid crystal displays (LCDs) (Hegde et al., 2013).

Polymer-Rare Earth Metal Complexes

A study involving the functionalization of polystyrene with aryl carboxylic acid, similar in function to "this compound," showcased the preparation of polymer-rare earth metal complexes. These complexes exhibit strong fluorescence emissions, hinting at their applicability in materials science for the development of novel luminescent materials (Gao et al., 2012).

Fluorescent pH Sensors

Another study highlighted the synthesis of a heteroatom-containing organic fluorophore demonstrating aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) effects. Such compounds, akin to "this compound," are promising for developing fluorescent pH sensors capable of detecting acidic and basic conditions in both solution and solid states (Yang et al., 2013).

Photocatalytic Reactions

Research into donor-acceptor fluorophores for energy-transfer-mediated photocatalysis has unveiled the potential of using structures related to "this compound" in facilitating photosensitization and photocatalytic reactions. This underscores the importance of such compounds in sustainable chemistry and environmental applications (Lu et al., 2018).

Cryogenic Luminescent Thermometers

The design and application of luminescent lanthanide metal-organic frameworks (LnMOFs) for cryogenic temperature sensing have been significantly enhanced by the use of fluorine-modified ligands. This research indicates the potential of "this compound" derivatives in creating advanced sensing materials for low-temperature applications (Zhao et al., 2018).

Propriétés

IUPAC Name |

(E)-4-(3-chloro-4-fluoroanilino)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO3/c11-7-5-6(1-2-8(7)12)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEYZZMFXUDNSC-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C=CC(=O)O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1NC(=O)/C=C/C(=O)O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Fluorosulfonyloxy-3-[(phenylcarbamoylamino)methyl]benzene](/img/structure/B2574250.png)

![3-hydroxy-1-(2-methoxyphenyl)-3-(3-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2574252.png)

![(2Z)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2574261.png)

![(2E)-2-CYANO-N-(4-FLUOROPHENYL)-3-[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE](/img/structure/B2574269.png)